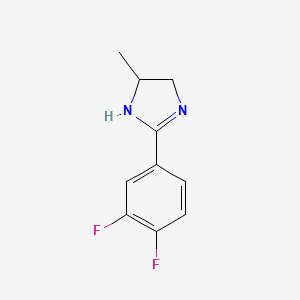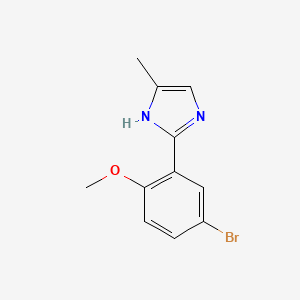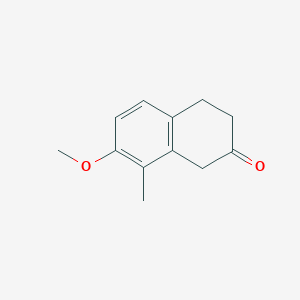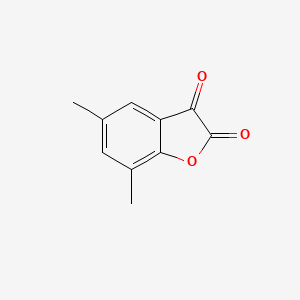
5,7-Dimethylbenzofuran-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylbenzofuran-2,3-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. The use of advanced technologies such as microwave-assisted synthesis (MWI) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5,7-Dimethylbenzofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the benzofuran ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
5,7-Dimethylbenzofuran-2,3-dione has numerous applications in scientific research:
作用機序
The mechanism of action of 5,7-Dimethylbenzofuran-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound of 5,7-Dimethylbenzofuran-2,3-dione, known for its wide range of biological activities.
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also exhibiting significant biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 5 and 7 positions enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
5,7-dimethyl-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-6(2)9-7(4-5)8(11)10(12)13-9/h3-4H,1-2H3 |
InChIキー |
UGAZSISCZGCMMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


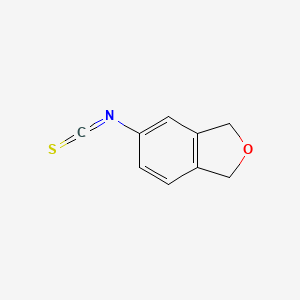
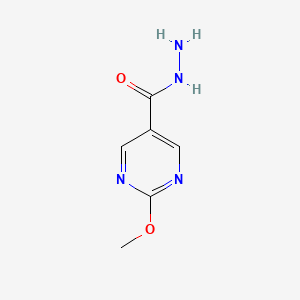
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
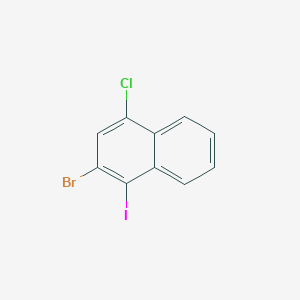
dimethylsilane](/img/structure/B13686239.png)
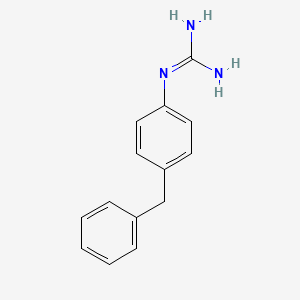
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)

